N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C23H30N4O2 and its molecular weight is 394.519. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
N1-(4-ethylphenyl)-N2-(3-(4-phenylpiperazin-1-yl)propyl)oxalamide, as part of a larger library of hybrid compounds, has been investigated for its potential anticonvulsant properties. These hybrid molecules combine chemical fragments from well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. In preclinical models, certain compounds demonstrated broad spectra of activity across seizure models, suggesting potential anticonvulsant benefits. The safety profile of these compounds was also noted to be favorable in comparison to clinically relevant antiepileptic drugs, indicating a promising avenue for further research in the development of new antiepileptic agents (Kamiński et al., 2015).
Optical Storage Applications
Research into the synthesis and properties of polymers containing this compound derivatives has shown potential applications in reversible optical storage. These polymers exhibit photoinduced birefringence, which can be manipulated for optical storage purposes. The cooperative motion between azo and certain side groups in these polymers leads to enhanced birefringence, offering insights into the design of advanced materials for optical data storage and other photonic applications (Meng et al., 1996).
Synthesis of Di- and Mono-Oxalamides
A novel synthetic approach involving this compound has been developed for the production of di- and mono-oxalamides. This methodology facilitates the creation of these compounds from specific precursors, offering a new pathway for the synthesis of valuable chemical intermediates used in various industrial and pharmaceutical applications (Mamedov et al., 2016).
Copper-Catalyzed Coupling Reactions
The compound has also been implicated in copper-catalyzed coupling reactions, particularly in the context of Goldberg amidation. This process is important for forming bonds between (hetero)aryl chlorides and amides, a key reaction in organic synthesis and pharmaceutical manufacturing. The ability to catalyze these reactions efficiently opens up new possibilities for the synthesis of complex organic molecules and drug compounds (De et al., 2017).
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-2-19-9-11-20(12-10-19)25-23(29)22(28)24-13-6-14-26-15-17-27(18-16-26)21-7-4-3-5-8-21/h3-5,7-12H,2,6,13-18H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIPHNZNBGXTFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.